Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of significant interest in various fields such as medicinal chemistry, drug discovery, and organic synthesis due to its distinctive structural properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable precursor with bromine to introduce the bromo group, followed by the formation of the spirocyclic structure through cyclization reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Analyse Chemischer Reaktionen
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, which can lead to the formation of more complex molecules.
Common reagents used in these reactions include bromine, organic solvents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Drug Discovery: The compound serves as a building block for the synthesis of novel drug candidates.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate can be compared with other similar compounds such as:
- Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
- Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
These compounds share similar spirocyclic structures but differ in their functional groups and reactivity. The uniqueness of this compound lies in its bromo group, which imparts distinct chemical properties and reactivity .
Eigenschaften
Molekularformel |
C14H24BrNO2 |
---|---|
Molekulargewicht |
318.25 g/mol |
IUPAC-Name |
tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C14H24BrNO2/c1-13(2,3)18-12(17)16-9-8-14(10-16)6-4-11(15)5-7-14/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
KBADLZNVIHOBMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.